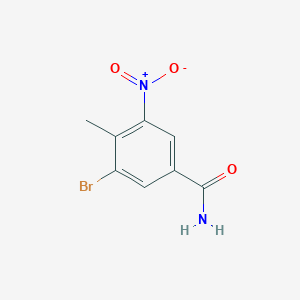

3-Bromo-4-methyl-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Bromo-4-methyl-5-nitrobenzamide is not directly discussed in the provided papers. However, the papers do provide insight into the behavior of a structurally similar compound, 3-Bromo-2-nitrobenzo[b]thiophene, which could offer indirect information about the reactivity and properties of the benzamide . The papers focus on the reactions of 3-Bromo-2-nitrobenzo[b]thiophene with amines, leading to products that result from aromatic nucleophilic substitution and rearrangement .

Synthesis Analysis

The synthesis of related compounds, such as the N-substituted 3-amino-2-nitrobenzo[b]thiophenes, is achieved by reacting 3-Bromo-2-nitrobenzo[b]thiophene with amines in N,N-dimethylformamide (DMF) . This suggests that similar conditions could potentially be used to synthesize this compound by substituting the appropriate amine and starting materials. The formation of unexpected isomers indicates that the reaction pathway may involve complex rearrangements, which could also be relevant when synthesizing the benzamide derivative.

Molecular Structure Analysis

The molecular structure of the reaction products in the studies was determined using spectroscopic techniques . While the exact structure of this compound is not provided, the analysis of similar compounds suggests that spectroscopy would be a valuable tool in confirming the structure of the benzamide after synthesis. The presence of bromo, nitro, and amide functional groups would likely lead to characteristic spectroscopic features.

Chemical Reactions Analysis

The papers describe a novel aromatic nucleophilic substitution with rearrangement for the synthesis of N-substituted 2-amino-3-nitrobenzo[b]thiophenes . This type of reaction could be relevant to the chemical behavior of this compound, as the presence of a bromo substituent suggests potential reactivity towards nucleophiles. The formation of tars with nucleophiles in the case of 2-bromo-3-nitrobenzo[b]thiophene indicates that the reaction conditions need to be carefully optimized to avoid undesired side reactions.

Physical and Chemical Properties Analysis

Safety and Hazards

Mecanismo De Acción

Benzamide derivatives

, such as “3-Bromo-4-methyl-5-nitrobenzamide”, are known to have various biological activities. They can act as inhibitors for certain enzymes, and can interact with various biological targets. The bromine, methyl, and nitro groups attached to the benzamide core can influence the compound’s reactivity and interaction with its targets .

The mode of action of such compounds often involves interactions with enzymes or other proteins, leading to changes in the protein’s function. This can affect various biochemical pathways, depending on the specific target of the compound .

Pharmacokinetics

of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and metabolism can affect its pharmacokinetics .

The result of action of a compound refers to the molecular and cellular effects that occur as a result of the compound’s interaction with its targets. This can include changes in cellular signaling, gene expression, or cell function .

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can influence how a compound interacts with its targets .

Propiedades

IUPAC Name |

3-bromo-4-methyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAZNFGBZLUEHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646657 |

Source

|

| Record name | 3-Bromo-4-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000343-37-2 |

Source

|

| Record name | 3-Bromo-4-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol](/img/structure/B1292505.png)

![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)

![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)